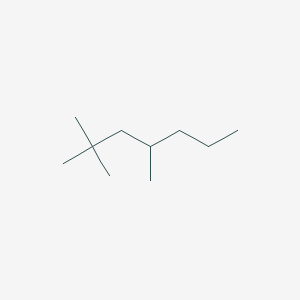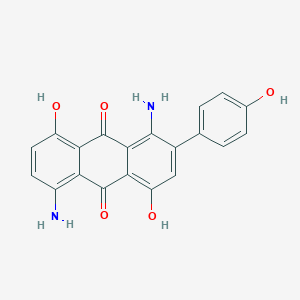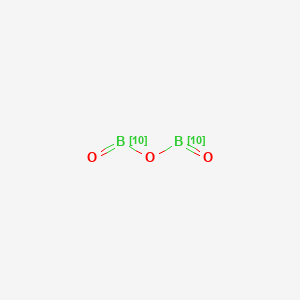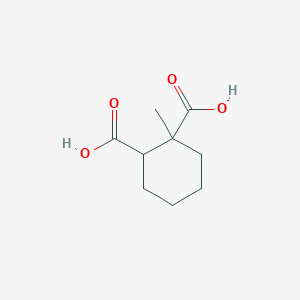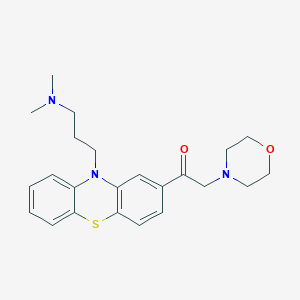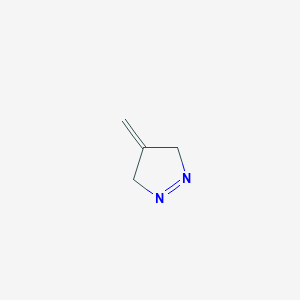
4-Methylene-1-pyrazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylene-1-pyrazoline, also known as 1,3-diphenyl-4-methyl-1H-pyrazol-5(4H)-one, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is commonly used as a building block in the synthesis of other organic compounds and has shown promising results in several biochemical and physiological studies.
作用機序
The mechanism of action of 4-Methylene-1-pyrazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects:
4-Methylene-1-pyrazoline has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes in the body, such as COX-2, which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
実験室実験の利点と制限
One of the main advantages of using 4-Methylene-1-pyrazoline in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in several scientific research applications, including its potential use in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the scientific research on 4-Methylene-1-pyrazoline, including its potential applications in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body. Finally, new synthesis methods for this compound may also be developed to improve its efficiency and reduce its potential toxicity.
合成法
The synthesis of 4-Methylene-1-pyrazoline can be achieved through several methods, including the reaction of 4-methyl-1,2-diphenylpyrazolidine with an oxidizing agent, such as potassium permanganate, or the reaction of 4-methyl-1,2-diphenylpyrazolidine with a dehydrating agent, such as phosphorus oxychloride. Additionally, this compound can also be synthesized through the reaction of 4-methyl-1,2-diphenylpyrazolidine with hydrazine hydrate and acetic anhydride.
科学的研究の応用
4-Methylene-1-pyrazoline has shown promising results in several scientific research applications, including its use as a building block in the synthesis of other organic compounds, such as pyrazoline derivatives, which have shown potential applications in the development of new drugs. Additionally, this compound has also shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
10496-76-1 |
|---|---|
製品名 |
4-Methylene-1-pyrazoline |
分子式 |
C4H6N2 |
分子量 |
82.1 g/mol |
IUPAC名 |
4-methylidene-3,5-dihydropyrazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h1-3H2 |
InChIキー |
HEPNIHPVRLJVFS-UHFFFAOYSA-N |
SMILES |
C=C1CN=NC1 |
正規SMILES |
C=C1CN=NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




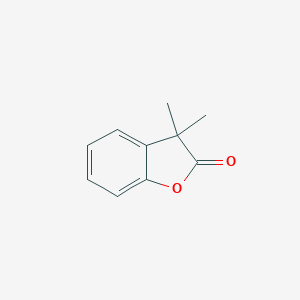

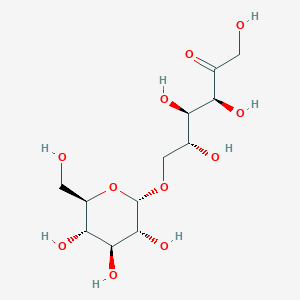
![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)
